2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one
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Overview
Description
2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one is an organic compound that features a pyridinone core substituted with a fluoro and hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 4-pyridone.
Condensation Reaction: The aldehyde group of 3-fluoro-4-hydroxybenzaldehyde undergoes a condensation reaction with the nitrogen of 4-pyridone in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to remove the fluoro group or reduce the pyridinone ring.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-4-oxophenyl)pyridin-4(1H)-one.
Reduction: Formation of 2-(3-Hydroxyphenyl)pyridin-4(1H)-one.
Substitution: Formation of 2-(3-Amino-4-hydroxyphenyl)pyridin-4(1H)-one.
Scientific Research Applications
2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with the target protein, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-hydroxyphenyl)pyridin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.
2-(3-Methyl-4-hydroxyphenyl)pyridin-4(1H)-one: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro or methyl analogs. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-5-7(1-2-11(9)15)10-6-8(14)3-4-13-10/h1-6,15H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKYDZOXUTYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692488 |
Source
|
Record name | 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-64-8 |
Source
|
Record name | 2-(3-Fluoro-4-hydroxyphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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